2,2-DIMETHYL-5-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
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Overview
Description
2,2-DIMETHYL-5-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that features a benzo[a]phenanthridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-5-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzo[a]phenanthridinone core, followed by the introduction of the 4-(4-methylpiperidin-1-yl)-3-nitrophenyl group through a series of substitution reactions. The final steps involve the methylation of the core structure to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-5-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,2-DIMETHYL-5-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-5-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-DIMETHYL-5-[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H33N3O3 |
---|---|
Molecular Weight |
495.6g/mol |
IUPAC Name |
2,2-dimethyl-5-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C31H33N3O3/c1-19-12-14-33(15-13-19)25-11-9-21(16-26(25)34(36)37)30-29-23(17-31(2,3)18-27(29)35)28-22-7-5-4-6-20(22)8-10-24(28)32-30/h4-11,16,19,30,32H,12-15,17-18H2,1-3H3 |
InChI Key |
RKDPORWKJYXGOS-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)[N+](=O)[O-] |
Origin of Product |
United States |
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